molecular formula C20H18N2S B8092023 (S)-[1,1'-Binaphthalene]-2,2'-diamine

(S)-[1,1'-Binaphthalene]-2,2'-diamine

Cat. No. B8092023
M. Wt: 318.4 g/mol
InChI Key: RJVLFMFMZPTXTD-UHFFFAOYSA-N
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Description

(S)-[1,1'-Binaphthalene]-2,2'-diamine is a useful research compound. Its molecular formula is C20H18N2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-[1,1'-Binaphthalene]-2,2'-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-[1,1'-Binaphthalene]-2,2'-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Azaacenes : BINAM undergoes oxidative skeletal rearrangement, enabling the synthesis of U-shaped azaacenes, a class of compounds otherwise difficult to prepare by classical methods (Takeda, Okazaki, & Minakata, 2014).

  • Ligands for Enantioselective Catalysis : BINAM derivatives are converted into diiminophosphoranes, serving as C2-symmetric ligands in enantioselective transition metal catalysis, such as copper-mediated cyclopropanations (Reetz & Bohres, 1998).

  • Electrochemical Synthesis : BINAM derivatives are synthesized via anodic dehydrogenative homocoupling of 2-naphthylamines, offering a sustainable and green protocol without the need for transition-metal reagents or stoichiometric oxidants (Fan et al., 2022).

  • Solution Conformation Studies : The solution conformation of C2-symmetric BINAM derivatives has been investigated, revealing preferences for certain molecular conformations (Rosini et al., 1992).

  • Chiral Stationary Phases in Chromatography : BINAM and its derivatives are used in the preparation of chiral stationary phases (CSPs) for chromatographic separations, contributing to the field of enantioselective chromatography (Ryoo & Armstrong, 2007).

  • Organocatalysis : BINAM-derived prolinamides are efficient organocatalysts for solvent-free enantioselective Friedländer condensation, synthesizing chiral tacrine analogues (Bañón-Caballero, Guillena, & Nájera, 2013).

  • Fluorescence Polymer Sensors : BINAM-based polymer sensors exhibit significant fluorescence enhancement in the presence of specific ions like fluoride, allowing for direct and visual detection (Li et al., 2014).

  • Enantioselective NMR Spectroscopy : BINAM is used in chiral derivatizing protocols for the accurate determination of enantiopurity of hydroxy acids and their derivatives using NMR spectroscopy (Mishra & Suryaprakash, 2015).

  • Supramolecular Gels : BINAM derivatives form supramolecular gels exhibiting enantioselective recognition and selective interaction with specific chiral amines (Xu et al., 2019).

  • Asymmetric Catalysis : BINAM is used in the synthesis of ligands for asymmetric catalysis, with applications in the preparation of enantiomerically pure products (Vyskocil et al., 2000).

  • Synthesis of Functionalized Helicenes : BINAM is used in the preparation of diaza[5]helicenes, employing an oxidative ring-closure process (Takeda et al., 2015).

  • Complex Formation in Inorganic Chemistry : BINAM derivatives have been used in the preparation of hexadentate ligands for diastereoselective complex formation, influencing stereochemistry in inorganic synthesis (Constable et al., 2009).

properties

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine;sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2.H2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12H,21-22H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLFMFMZPTXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-[1,1'-Binaphthalene]-2,2'-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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